molecular formula C20H29N3O2S2 B2840737 4-Cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one CAS No. 2320923-98-4

4-Cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one

Cat. No.: B2840737
CAS No.: 2320923-98-4
M. Wt: 407.59
InChI Key: JMZOSZVBRUABDS-UHFFFAOYSA-N
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Description

4-Cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopentyl group, a piperazine moiety, and a thiomorpholine ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one typically involves multiple steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is often introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable carbonyl compound.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with an appropriate electrophile.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of coupling reagents such as EDCI or DCC to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study the interactions of piperazine and thiomorpholine derivatives with biological targets. It can also be used in the development of new biochemical assays.

Medicine

Medicinally, 4-Cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one could be investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological pathways, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one would depend on its specific application. In a medicinal context, it might interact with specific receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiomorpholine ring could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one: shares similarities with other piperazine and thiomorpholine derivatives.

    This compound: can be compared to compounds like thiomorpholine-3-one derivatives and piperazine-based drugs.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-cyclopentyl-6-(4-methylpiperazine-1-carbonyl)-5-(5-methylthiophen-2-yl)thiomorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S2/c1-14-7-8-16(27-14)18-19(20(25)22-11-9-21(2)10-12-22)26-13-17(24)23(18)15-5-3-4-6-15/h7-8,15,18-19H,3-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZOSZVBRUABDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C(SCC(=O)N2C3CCCC3)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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